[(2,4-Dimethylphenyl)methyl](2-methylbutan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is characterized by the presence of a 2,4-dimethylphenyl group attached to a methyl group, which is further connected to a 2-methylbutan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
(2,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Dimethylphenyl)methylamine: Similar in structure but with different substituents on the phenyl ring.
(2,4-Dimethylphenyl)methylamine: Differing in the alkyl chain length or branching.
The uniqueness of (2,4-Dimethylphenyl)methylamine lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-8-7-11(2)9-12(13)3/h7-9,15H,6,10H2,1-5H3 |
InChI Key |
OJYZTIVAWBDYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.